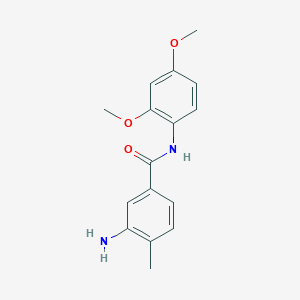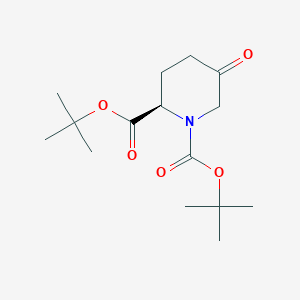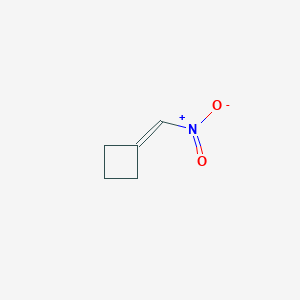
(Nitromethylene)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nitromethylene)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a nitromethylene group. Cyclobutane itself is a four-membered ring structure that is known for its ring strain due to the 90-degree bond angles, which are significantly less than the ideal tetrahedral angle of 109.5 degrees. The addition of a nitromethylene group introduces further complexity and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Nitromethylene)cyclobutane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of ethylene with a nitroalkene. This reaction can be catalyzed by various metal catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of cyclobutane derivatives often involves photochemical or thermal cycloaddition reactions. These methods are scalable and can be optimized for higher yields and purity. The use of continuous flow reactors has also been explored to enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: (Nitromethylene)cyclobutane undergoes several types of chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitrocyclobutane.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Nitrocyclobutane
Reduction: Aminocyclobutane
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Nitromethylene)cyclobutane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Nitromethylene)cyclobutane involves its ability to undergo ring-opening reactions due to the inherent strain in the cyclobutane ring. This ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The nitromethylene group can also interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Cyclopropane: A three-membered ring with even higher ring strain.
Cyclopentane: A five-membered ring with less strain compared to cyclobutane.
Nitrocyclopropane: A similar compound with a nitro group attached to a cyclopropane ring.
Uniqueness: (Nitromethylene)cyclobutane is unique due to the combination of the cyclobutane ring and the nitromethylene group, which imparts distinct reactivity and potential biological activity. The balance of ring strain and functional group reactivity makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
2052955-66-3 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
nitromethylidenecyclobutane |
InChI |
InChI=1S/C5H7NO2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2 |
Clé InChI |
VURYGWTVJRAHMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C[N+](=O)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


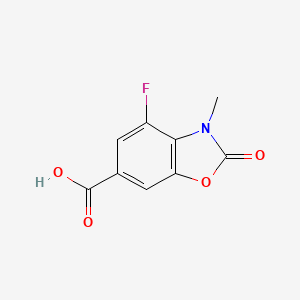
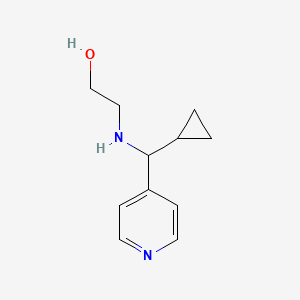
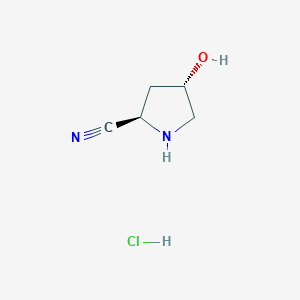
![3H-spiro[benzofuran-2,4'-piperidin]-6-ol](/img/structure/B12990932.png)
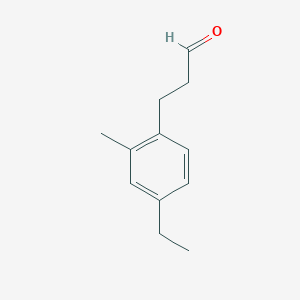
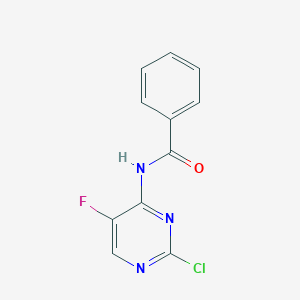
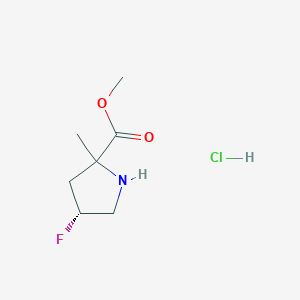
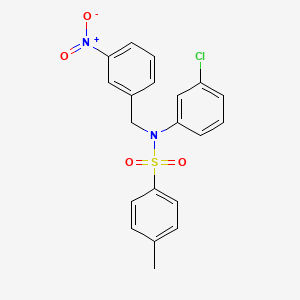
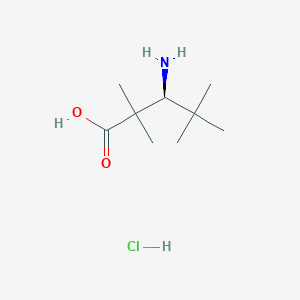

![2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine](/img/structure/B12990967.png)

